![molecular formula C22H12Cl3N3 B2527765 8-氯-1-(3,4-二氯苯基)-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901043-61-6](/img/structure/B2527765.png)

8-氯-1-(3,4-二氯苯基)-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

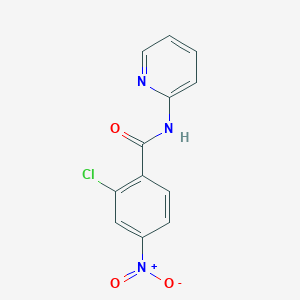

The compound "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds have been the subject of research due to their potential biological activities, including antibacterial and antioxidant properties. The structure of the compound suggests that it may have interesting interactions with biological systems, given the presence of multiple chlorine substituents and the fused pyrazole and quinoline rings .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the cyclization of hydrazine derivatives with quinoline carbaldehydes. For instance, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized using p-toluenesulfonic acid (PTSA) as a catalyst . Another synthesis route for similar compounds involves the Vilsmeier reaction to produce chloroquinoline carbaldehydes, which are then reacted with arylhydrazine hydrochlorides and cyclized using ethanolic KOH to yield dibromo pyrazoloquinolines . These methods could potentially be adapted for the synthesis of "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinolines is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The specific substituents on the rings, such as chloro groups, can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn can affect its reactivity and interaction with biological targets. The presence of multiple chlorine atoms in the compound of interest suggests a high degree of halogenation, which could enhance its lipophilicity and potential for crossing cell membranes .

Chemical Reactions Analysis

Pyrazoloquinolines can undergo various chemical reactions, including cyclization, substitution, and cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction, for example, has been used to introduce aryl groups into dibromo pyrazoloquinolines, leading to triaryl derivatives . Such reactions are valuable for the modification of the core structure to fine-tune the properties of the compound for specific applications, such as enhancing its biological activity or solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinolines, including "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," are influenced by their molecular structure. The halogen substituents contribute to the compound's polarity, melting point, and solubility in organic solvents. The aromatic nature of the quinoline and phenyl rings likely contributes to the compound's stability and potential interactions with aromatic amino acids in biological systems. The specific physical and chemical properties of the compound would need to be determined experimentally, but can be inferred to some extent from related compounds .

Relevant Case Studies

While the provided data does not include direct case studies of "8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," related compounds have been evaluated for their biological activities. For example, certain 1H-pyrazolo[3,4-b]quinoline derivatives have shown potent antibacterial activity and antioxidant properties . These findings suggest that the compound may also possess similar biological activities, which could be explored in future case studies.

科学研究应用

喹啉衍生物概述

喹啉及其衍生物,包括特定化合物 8-氯-1-(3,4-二氯苯基)-3-苯基-1H-吡唑并[4,3-c]喹啉,由于其广泛的生物活性而成为科学研究的焦点。这些化合物用于从染料和药品到潜在的防腐材料和光电材料的各种应用中。它们的结构复杂性允许在生物系统中进行多功能相互作用,使其在开发具有独特性能的新型治疗剂和材料方面具有价值。

光电和发光应用

喹啉衍生物的一个重要应用领域是光电子学领域。这些化合物由于其电子特性,已被探索用于电子设备、发光元件、光电转换元件和图像传感器。具体而言,将喹啉和嘧啶环并入 π 扩展共轭体系已被证明对于创建新型光电材料很有价值。此类材料对于开发有机发光二极管 (OLED) 至关重要,包括白色 OLED 和高效红色磷光 OLED,以及非线性光学材料和比色 pH 传感器 (Lipunova 等人,2018).

防腐性能

喹啉衍生物也因其防腐性能而被认可。这些化合物由于其高电子密度而对金属腐蚀表现出有效性,这使它们能够吸附并与金属表面形成高度稳定的螯合物。这使得喹啉基化合物在保护材料免受腐蚀方面很有价值,从而延长了它们在各种工业应用中的寿命和可靠性 (Verma 等人,2020).

治疗应用

在制药领域,喹啉衍生物已显示出广泛的生物活性,促进了对其治疗潜力的研究。这些活性包括抗菌、抗癌和抗炎作用。喹啉的结构修饰允许开发针对特定生物途径的化合物,为药物开发和疾病治疗提供了新的途径。该领域的研究仍在不断发展,目标是识别可作为有效治疗剂且副作用最小的喹啉衍生物 (Pereira 等人,2015).

作用机制

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific activities of the compound. Without specific information, it’s difficult to predict the mechanism of action of this compound .

未来方向

The future directions for research on a compound like this could include further studies to fully elucidate its physical and chemical properties, investigations into its potential biological activities, and exploration of its possible applications in areas such as medicinal chemistry or materials science .

属性

IUPAC Name |

8-chloro-1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl3N3/c23-14-6-9-20-16(10-14)22-17(12-26-20)21(13-4-2-1-3-5-13)27-28(22)15-7-8-18(24)19(25)11-15/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUQJNXVAXVVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

![N-Methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2527702.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one](/img/structure/B2527703.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)